molecular formula C16H15FN2O2S B2378683 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide CAS No. 114364-74-8

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide

Cat. No.: B2378683
CAS No.: 114364-74-8
M. Wt: 318.37
InChI Key: ALPPPJPFVHETAQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it suitable for applications in drug development, catalysis, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(1H-indol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The indole moiety can undergo oxidation or reduction depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: A related compound used for fluorination and amination reactions.

    4-fluorobenzenesulfonamide: Similar structure but lacks the indole moiety.

    2-(1H-indol-1-yl)ethylamine: Contains the indole moiety but lacks the sulfonamide group.

Uniqueness

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide is unique due to the combination of the fluorine atom, indole moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c17-14-5-7-15(8-6-14)22(20,21)18-10-12-19-11-9-13-3-1-2-4-16(13)19/h1-9,11,18H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPPPJPFVHETAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327100
Record name 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

114364-74-8
Record name 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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